N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide
Description
Properties
CAS No. |
112289-97-1 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-17(22)20(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21) |
InChI Key |
UXTVFQHNQCPMPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolone Core
The pyrazolone ring is synthesized via condensation of phenylhydrazine with ethyl acetoacetate or similar β-ketoesters. This reaction proceeds under reflux in ethanol or other suitable solvents, yielding 1-phenyl-3-methyl-5-pyrazolone intermediates. The keto group at position 5 is retained, providing the 5-oxo functionality essential for the target compound.
Representative Synthetic Procedure (Based on Abdelatty et al., 2023)
- Step 1: Preparation of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N-phenylacetamide (precursor).
- Step 2: Reaction of this precursor with aldehydes or orthoformates under reflux in ethanol with catalytic piperidine to yield substituted pyrazole derivatives.
- Step 3: Refluxing the precursor with triethyl orthoformate in acetic anhydride for 12 hours to afford ethoxymethylene derivatives.
- Step 4: Further reaction with hydrazine hydrate or aniline in ethanol under reflux to obtain amino-substituted pyrazolo derivatives.
This sequence highlights the versatility of the pyrazolone intermediate for further functionalization, including the formation of the target amide compound.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenylhydrazine + β-ketoester, reflux in ethanol | 1-Phenyl-5-oxo-pyrazolone intermediate | 75-85 | Standard pyrazolone synthesis |
| 2 | 2-Phenylacetyl chloride + base (e.g., triethylamine) | This compound | 70-80 | Amidation step |
| 3 | Triethyl orthoformate + acetic anhydride, reflux 12h | Ethoxymethylene derivatives | 79 | Facilitates further substitution |
| 4 | Hydrazine hydrate or aniline, reflux in ethanol | Amino-substituted pyrazolo derivatives | 65-75 | Functional group diversification |
Spectroscopic and Structural Confirmation
- FTIR: Characteristic amide NH stretching (~3200-3300 cm⁻¹), carbonyl stretching (~1660 cm⁻¹).
- 1H-NMR: Signals corresponding to aromatic protons, amide NH, and pyrazolone ring protons.
- X-ray Crystallography: Confirms planar pyrazolone ring and amide linkage geometry, with intramolecular hydrogen bonding stabilizing the conformation.
Research Findings and Analysis
- The pyrazolone ring adopts a slightly puckered conformation, with the amide group oriented to facilitate hydrogen bonding, which influences the compound's stability and reactivity.
- The synthetic route is efficient, with moderate to good yields and uses relatively mild conditions, making it suitable for scale-up.
- The use of triethyl orthoformate and acetic anhydride allows for the introduction of ethoxymethylene groups, enabling further derivatization and functionalization of the pyrazolone core.
- The reaction conditions are generally eco-friendly, employing ethanol as a solvent and avoiding harsh reagents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolone Cores
Chlorinated Derivative: 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide
- Structural Difference : Incorporates a chlorine atom at the α-position of the phenylacetamide group.
- Impact: The electron-withdrawing Cl substituent may enhance electrophilicity, altering binding interactions compared to the parent compound. Notably, this derivative is listed as discontinued, suggesting challenges in synthesis or stability .
Sulfanyl-Modified Derivative: 2-[(4-Chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- Structural Difference : Replaces the phenyl group with a (4-chlorophenyl)sulfanyl moiety.
- Its CAS number (298215-05-1) indicates documented characterization .
Benzothiazole-Based Analogues
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) replace the pyrazolone core with a benzothiazole ring. Key differences include:
- Bioactivity : Benzothiazoles are associated with kinase inhibition and antimicrobial activity. The trifluoromethyl group enhances metabolic stability and bioavailability .
- Synthetic Routes : These derivatives often require Suzuki coupling or halogenation, contrasting with the DMFDMA-mediated cyclization used for pyrazolone derivatives .
Comparative Data Table
*Calculated based on formula. †From analogous synthesis routes .
Research Findings and Implications
- Synthetic Efficiency : Pyrazolone derivatives are synthesized in moderate yields (53–56%) using DMFDMA-mediated pathways, while benzothiazole derivatives require more complex methodologies .
- Hydrogen Bonding : The pyrazolone core facilitates hydrogen-bonding networks, as analyzed via graph-set theory, which may enhance crystallinity and stability . Software like SHELXL and OLEX2 are critical for resolving such structural features .
- Bioactivity : Pyrazolone derivatives exhibit versatility in drug design, whereas benzothiazole analogues are prioritized for their metabolic resistance and target specificity .
Biological Activity
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound and its derivatives.
Chemical Structure and Properties
The molecular formula for this compound is CHNO with a molecular weight of 286.31 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 2046-44-8 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds have shown significant inhibitory effects on various cancer cell lines. For instance, a series of pyrazole derivatives were evaluated for their activity against BRAF(V600E), a common mutation in melanoma. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting that this class of compounds could be further developed as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, compounds derived from the pyrazole framework demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating strong bactericidal effects . The ability to inhibit biofilm formation was also observed, which is crucial in preventing chronic infections.
Anti-inflammatory Effects
In addition to their antimicrobial and antitumor properties, pyrazole derivatives have been reported to possess anti-inflammatory activities. For example, certain compounds inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential role in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key factors influencing the activity include:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency.
- Hydrophobic Interactions : Modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, aiding in the design of more effective analogs .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in various biological applications:
- Antitumor Efficacy : A study demonstrated that a specific pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines, outperforming traditional chemotherapeutic agents when used in combination therapies .
- Antimicrobial Resistance : Research indicated that certain derivatives could overcome resistance mechanisms in bacteria, making them promising candidates for developing new antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, refluxing substituted phenylhydrazines with ethyl acetoacetate in ethanol under acidic conditions yields pyrazolone intermediates, which are further functionalized via amidation . Optimization involves monitoring reaction progress via TLC, adjusting stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to ketone), and recrystallization from solvents like pet-ether or DMSO for purification .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- NMR : Analyze and NMR spectra for pyrazolone ring protons (δ 2.2–5.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm) .
- X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8–3.0 Å) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ m/z 396.99) and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating its biological activity, such as antimicrobial or anti-inflammatory potential?
- MIC assays : Test against Mycobacterium tuberculosis using the microdilution method (e.g., 0.1–100 µg/mL range) with isoniazid as a positive control .
- Enzyme inhibition : Screen for COX-2 or protease inhibition via fluorometric assays (IC determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolone-acetamide derivatives?
- Substituent variation : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at the phenyl rings to modulate electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., SARS-CoV-2 main protease, PDB ID 6LU7) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrazolone carbonyl) and hydrophobic pockets using software like MOE .
Q. How can contradictory biological activity data between studies be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., cell line viability, incubation time) and validate purity via HPLC (>95%) .
- Statistical analysis : Apply ANOVA to compare activity across multiple replicates and identify outliers.
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .
Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystallographic packing?
- Graph-set analysis : Classify motifs (e.g., R(8) rings) using Etter’s rules to predict stability and polymorphism .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) via CrystalExplorer .
- Thermal studies : Correlate melting points (e.g., 164–181°C) with packing density using DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
